molecular formula C5H3ClN2O2 B2890525 5-Chloropyridazine-3-carboxylic acid CAS No. 1211587-01-7

5-Chloropyridazine-3-carboxylic acid

Cat. No.: B2890525
CAS No.: 1211587-01-7
M. Wt: 158.54
InChI Key: SXGAJPAGCWQZSD-UHFFFAOYSA-N
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Description

5-Chloropyridazine-3-carboxylic acid is an organic compound with the molecular formula C5H3ClN2O2 . It has a molecular weight of 158.54 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3ClN2O2/c6-3-1-4 (5 (9)10)8-7-2-3/h1-2H, (H,9,10) . This code provides a specific string of characters representing the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) is a phenolic compound with various biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. It is found naturally in green coffee extracts and tea. CGA has shown potential in modulating lipid metabolism and glucose in metabolic-related disorders. Its hepatoprotective effects and influence on lipid and glucose metabolism regulation highlight its therapeutic roles in treating disorders such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Chlorogenic Acid as a Nutraceutical

Chlorogenic acid demonstrates significant health-promoting properties, mainly related to the treatment of metabolic syndrome, showcasing anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a food additive is also noted, with antimicrobial properties beneficial for food preservation. The dual role of chlorogenic acid as both a nutraceutical and a food additive underscores its potential for dietary supplements and functional foods formulation (Santana-Gálvez et al., 2017).

Antitumor Activity of Cinnamic Acid Derivatives

Cinnamic acid derivatives have been explored for their antitumor efficacy, highlighting the potential of these compounds in anticancer research. The broad range of biological activity associated with these derivatives, including antifungal, antituberculous, and antibacterial activities, emphasizes their importance in the development of new therapeutic agents. The review on cinnamic acid derivatives offers insight into their synthetic approaches and biological evaluations, underscoring their potential as traditional and synthetic antitumor agents (De et al., 2011).

Syringic Acid: Pharmacological Importance

Syringic Acid (SA), a phenolic compound found in fruits and vegetables, has a wide range of therapeutic applications. It exhibits antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. SA's potential to alleviate oxidative stress markers and its efficacy in the prevention of diabetes, cardiovascular diseases, and cancer are attributed to its strong antioxidant activity. Besides its biomedical significance, SA also has industrial applications in bioremediation and photocatalytic ozonation (Srinivasulu et al., 2018).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Mode of Action

5-Chloropyridazine-3-carboxylic acid, like other carboxylic acids, can participate in various chemical reactions. It can undergo nucleophilic acyl substitution reactions . In these reactions, the carboxylic acid can react with nucleophiles, leading to the formation of various products, including esters, amides, and acid anhydrides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules . For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability .

Properties

IUPAC Name

5-chloropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-3-1-4(5(9)10)8-7-2-3/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGAJPAGCWQZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211587-01-7
Record name 5-chloropyridazine-3-carboxylic acid
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